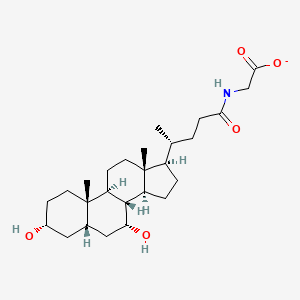
Glycochenodeoxycholate (1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycochenodeoxycholate is a N-acylglycinate that is the conjugate base of glycochenodeoxycholic acid. It has a role as a human metabolite. It is a N-acylglycinate and a cholanic acid conjugate anion. It is a conjugate base of a glycochenodeoxycholic acid.
Applications De Recherche Scientifique
Role in Hepatocellular Carcinoma
- Cell Survival and Chemoresistance : GCDA plays a crucial role in the survival and chemoresistance of hepatocellular carcinoma (HCC) cells. It is implicated in the progression of liver cancer and in chemotherapy resistance (Wang et al., 2018).
- ERK Pathway and Drug Resistance : GCDA's involvement in the ERK1/2 pathway is significant for survival and drug resistance in HCC cells. Inhibiting this pathway can impair GCDA-mediated survival and chemoresistance (Li et al., 2021).
Cellular Impact
- Hepatocellular Injury and ATP Depletion : GCDA induces lethal injury in rat hepatocytes, primarily through ATP depletion and a subsequent rise in cytosolic free calcium. This process leads to cell death and highlights the toxic impact of GCDA on liver cells (Spivey, Bronk, & Gores, 1993).
Biomarker Identification
- OATP1B1 Biomarkers : GCDA has been identified as a highly sensitive and specific biomarker for organic anion transporting polypeptide 1B1 (OATP1B1) in humans, which is crucial for hepatic drug uptake and clearance (Neuvonen et al., 2020).
Hepatoprotection
- Ursodeoxycholate and Hepatoprotection : Research shows that ursodeoxycholate can reduce the hepatotoxic effects of glycochenodeoxycholate in primary human hepatocytes. This finding is significant for understanding hepatoprotective strategies in liver diseases (Galle et al., 1990).
STAT3 Phosphorylation
- Chemoresistance and STAT3 Phosphorylation : GCDA enhances survival and chemoresistance in HCC through the phosphorylation of STAT3 at the Ser727 site, mediated by the ERK1/2 pathway. This process contributes to the progression and chemoresistance of liver cancer (Wang et al., 2020).
OATP1B1 and OATP1B3 Interaction
- Drug Interaction Studies : GCDA is used as a surrogate endogenous probe in studies of drug interactions involving hepatic OATP1B1 and OATP1B3, providing insights into the transport and metabolism of drugs in the liver (Takehara et al., 2017).
Plasma Membrane Enzyme Output
- Impact on Plasma Membrane Enzymes : Studies indicate that GCDA affects the biliary output of plasma membrane enzymes, which may have implications for the toxicity of bile acids to the hepatobiliary system (Rahman & Billington, 1984).
Propriétés
Formule moléculaire |
C26H42NO5- |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/p-1/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
Clé InChI |
GHCZAUBVMUEKKP-GYPHWSFCSA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R)-3-[(1,2-Dihydro-2-hydroxy-1-naphthalenyl)thio]-2-oxopropanoic acid](/img/structure/B1244128.png)
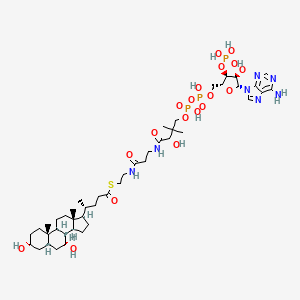
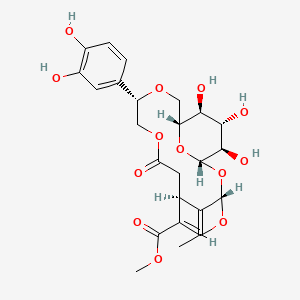
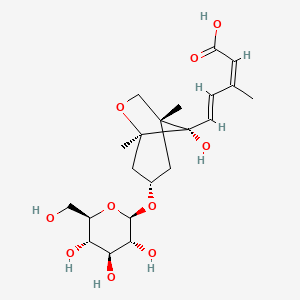
![methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1244134.png)

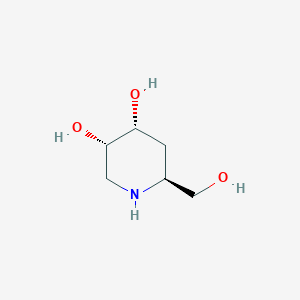
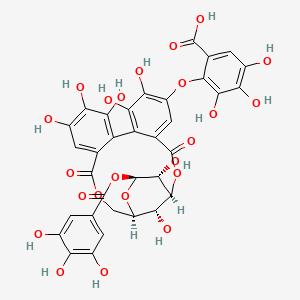
![(1aR,2S,5R,5aR,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-Octahydro-5,5a,6-trihydroxy-4-(hydroxymethyl)-1,1,7,9-tetramethyl-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one](/img/structure/B1244141.png)

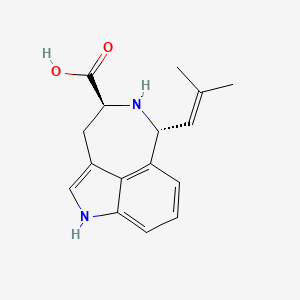
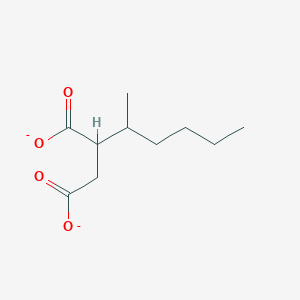
![Benzo[a]pyrene-cis-7,8-dihydrodiol](/img/structure/B1244146.png)